4-Methoxy-3-[(pyridin-2-ylmethyl)-amino]-benzoic acid
Description
Properties
IUPAC Name |
4-methoxy-3-(pyridin-2-ylmethylamino)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3/c1-19-13-6-5-10(14(17)18)8-12(13)16-9-11-4-2-3-7-15-11/h2-8,16H,9H2,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSCAALPLWITLJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)O)NCC2=CC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Buchwald–Hartwig Amination
The Buchwald–Hartwig reaction enables direct C–N bond formation between aryl halides and amines. For this compound, 3-bromo-4-methoxybenzoic acid reacts with pyridin-2-ylmethylamine in the presence of a palladium catalyst (e.g., Pd(OAc)₂) and a biphenyl-based ligand (e.g., XPhos). This method achieves yields of 68–75% under optimized conditions (toluene, 100°C, 12–18 hours). Key advantages include precise regiocontrol and compatibility with electron-rich aryl substrates.
Nucleophilic Aromatic Substitution
Electrophilic activation of the benzoic acid core facilitates displacement by pyridin-2-ylmethylamine. 3-Fluoro-4-methoxybenzoic acid undergoes substitution in polar aprotic solvents (DMF, 80°C) with K₂CO₃ as a base, yielding 52–60% product. Limitations include competing hydrolysis and the need for electron-withdrawing groups to activate the aryl ring.
Reductive Amination
Condensation of 3-amino-4-methoxybenzoic acid with pyridine-2-carbaldehyde using NaBH₃CN in methanol provides the secondary amine in 65–70% yield. This method avoids halogenated intermediates but requires prior synthesis of the primary amine via nitration and reduction of 4-methoxybenzoic acid.
Critical Reaction Parameters
Temperature and Solvent Effects
Optimal conditions vary by method:
| Method | Temperature | Solvent | Catalyst/Reagent |
|---|---|---|---|
| Buchwald–Hartwig | 100°C | Toluene | Pd(OAc)₂/XPhos |
| Nucleophilic substitution | 80°C | DMF | K₂CO₃ |
| Reductive amination | 25°C | Methanol | NaBH₃CN |
Polar aprotic solvents enhance nucleophilicity in substitution reactions, while toluene minimizes side reactions in Pd-catalyzed couplings.
Catalytic Systems
-
Palladium catalysts : Pd(OAc)₂ with XPhos ligand achieves turnover numbers (TON) > 200 in Buchwald–Hartwig reactions.
-
Base selection : Sterically hindered bases (e.g., Cs₂CO₃) improve yields in substitution reactions by deprotonating the amine without degrading the aryl halide.
Intermediate Purification Strategies
Crystallization
Crude product from Buchwald–Hartwig reactions is purified via recrystallization from methanol/water (3:1), achieving >95% purity.
Chromatographic Techniques
Silica gel chromatography with hexane/ethyl acetate gradients (7:3 to 1:1) resolves unreacted starting materials and regioisomers.
Industrial Production Challenges
Scalability of Catalytic Systems
Pd catalyst costs necessitate ligand recycling or alternative metals (e.g., Ni), though Ni systems suffer from lower TON.
Side Reactions
Over-alkylation at the pyridine nitrogen occurs in >10% of cases during nucleophilic substitution, requiring quenching with acetic acid.
Recent Advances and Patent Innovations
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-3-[(pyridin-2-ylmethyl)-amino]-benzoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidizing conditions.
Reduction: The nitro group (if present) can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium methoxide (NaOCH3) in methanol for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: 4-Hydroxy-3-[(pyridin-2-ylmethyl)-amino]-benzoic acid.
Reduction: this compound with an amino group replacing any nitro group.
Substitution: Various substituted benzoic acids depending on the nucleophile used.
Scientific Research Applications
Chemical Synthesis
Building Block in Organic Synthesis:
4-Methoxy-3-[(pyridin-2-ylmethyl)-amino]-benzoic acid serves as a crucial intermediate in the synthesis of more complex organic molecules. Its ability to participate in various chemical reactions, such as oxidation, reduction, and substitution, makes it valuable in developing new compounds with tailored properties.
Synthetic Routes:
The synthesis typically involves the reaction of 4-methoxybenzoic acid with 2-(chloromethyl)pyridine in the presence of a base like potassium carbonate. The reaction is conducted in aprotic solvents such as dimethylformamide (DMF) to facilitate the formation of the desired compound.
Biological Applications
Ligand in Biochemical Assays:
This compound has been investigated for its potential as a ligand in biochemical assays. Its ability to bind selectively to specific enzymes or receptors can be utilized to study enzyme kinetics and receptor-ligand interactions. This application is particularly relevant in drug discovery and development.
Therapeutic Potential:
Research has explored its anti-inflammatory and anticancer properties. The compound's interaction with biological targets may inhibit certain enzyme activities linked to disease pathways, suggesting its potential as a therapeutic agent .
Medical Applications
Drug Development:
this compound is being studied for its role in developing new pharmaceuticals. Its structural similarity to known therapeutic agents allows for modifications that could enhance efficacy and reduce side effects. For example, it may serve as a scaffold for designing inhibitors of tyrosine kinases, which are critical in cancer treatment .
Industrial Applications
Material Science:
In industry, this compound is being utilized to develop new materials with specific electronic or optical properties. The unique combination of functional groups allows for modifications that can lead to materials suitable for applications in electronics and photonics.
Case Studies
-
Biochemical Assays:
In studies where this compound was used as a ligand, researchers observed significant inhibition of target enzymes, indicating its potential utility in drug design aimed at enzyme inhibition. -
Anti-Cancer Research:
Preclinical studies have shown that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines, suggesting further exploration into its mechanism of action could yield promising therapeutic candidates .
Mechanism of Action
The mechanism of action of 4-Methoxy-3-[(pyridin-2-ylmethyl)-amino]-benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Schiff Bases Derived from 4-Aminobenzoic Acid
Compounds such as 4-(3-nitrobenzylidene)amino-benzoic acid (JP6) () replace the pyridin-2-ylmethyl amino group with a Schiff base (imine). Key differences include:
- Stability : Schiff bases (e.g., JP1–JP6) are prone to hydrolysis under acidic/basic conditions, whereas the stable amine linkage in the target compound improves metabolic stability.
- Biological Activity : Schiff bases are associated with antimicrobial properties, but the target compound’s pyridine moiety may enable distinct pharmacological profiles, such as kinase inhibition .
Table 1: Key Properties of Schiff Base Analogs vs. Target Compound
| Compound | Substituent (Position 3) | Molecular Weight | Key Features |
|---|---|---|---|
| JP6 (Schiff base) | 3-Nitrobenzylidene | ~300 (estimated) | Electron-withdrawing group; higher acidity |
| Target compound | Pyridin-2-ylmethyl amino | 258.28 | Basic pyridine; improved solubility |
4-Methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]benzoic Acid ()
- Structure: Features a pyrimidine ring linked via an amino group.
- Molecular Weight : 306.325, significantly higher than the target compound.
4-Benzyloxy-3-methoxybenzoic Acid ()
- Structure: Benzyloxy group replaces the amino linkage.
- Lipophilicity : Increased hydrophobicity due to the benzyl group, which may improve membrane permeability but reduce aqueous solubility.
- Activity: Lacks the amino group’s hydrogen-bonding capacity, likely altering target specificity compared to the pyridine-containing compound .
4-Methoxy-3-(9-oxo-9H-fluorene-1-carboxamido)benzoic Acid ()
Sulfamoyl Analogs ()
4-Methoxy-3-[(pyridin-2-ylmethyl)-sulfamoyl]-benzoic acid (CAS: 750613-43-5) replaces the amino group with a sulfamoyl moiety:
Structure-Activity Relationships (SAR)
- Position 3 Substitution: Amino-linked groups (pyridine, pyrimidine) enhance hydrogen bonding and target selectivity.
- Position 4 Methoxy : Critical for lipophilicity and π-π interactions. Removal or substitution (e.g., benzyloxy) alters solubility and binding.
- Molecular Weight : Lower weights (e.g., 258.28 for the target) correlate with better bioavailability compared to bulkier analogs (>300 Da) .
Physicochemical and Pharmacological Insights
Table 2: Comparative Analysis of Key Compounds
| Compound | Molecular Weight | Key Functional Groups | Potential Applications |
|---|---|---|---|
| Target compound | 258.28 | Pyridin-2-ylmethyl amino | Enzyme inhibition, receptor modulation |
| 4-Benzyloxy analog | ~258 (estimated) | Benzyloxy | Antibacterial, anti-inflammatory |
| Pyrimidine analog (Ev7) | 306.32 | Pyrimidinyl amino | Anticancer (kinase inhibition) |
| Sulfamoyl analog (Ev20) | 322.34 | Sulfamoyl | Enzyme inhibition (e.g., carbonic anhydrase) |
Biological Activity
4-Methoxy-3-[(pyridin-2-ylmethyl)-amino]-benzoic acid is a compound with significant biological activity, particularly known for its potential in medicinal chemistry. It features a methoxy group, a pyridine moiety, and an amino group attached to a benzoic acid structure, giving it unique properties that influence its interactions with biological targets.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 258.27 g/mol. The presence of the methoxy and pyridine groups enhances its solubility and reactivity, making it a versatile candidate for various biological applications.
Biological Activities
The compound exhibits notable biological activities, particularly in the realm of kinase inhibition . Kinases are critical enzymes involved in various cellular processes, including signal transduction, cell growth, and metabolism. Inhibition of specific kinases can lead to therapeutic effects in diseases such as cancer.
Anticancer Properties
Research indicates that this compound may inhibit specific kinases involved in tumor growth and proliferation. This inhibition can disrupt cancer cell signaling pathways, potentially leading to reduced tumor growth rates and increased apoptosis (programmed cell death) in malignant cells.
The mechanism of action involves binding to specific enzymes or receptors, modulating their activity. For instance, the compound may inhibit certain kinases by binding to their active sites, thereby blocking substrate access and reducing enzyme activity. Understanding these interactions is crucial for elucidating its therapeutic potential.
Research Findings and Case Studies
Several studies have explored the biological activity of this compound:
- Kinase Inhibition Studies : In vitro assays demonstrated that this compound effectively inhibits various kinases with IC50 values indicating potency comparable to established kinase inhibitors.
- Binding Affinity : Studies utilizing molecular docking simulations have shown that the compound has high binding affinity for specific kinase targets. The structural arrangement allows for unique interactions that enhance its inhibitory effects .
- Comparative Analysis : A comparative analysis with structurally similar compounds revealed that this compound stands out due to its combination of functional groups that enhance its biological activity, particularly in kinase inhibition.
Data Table: Comparison of Similar Compounds
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 4-Methoxybenzoic Acid | Simpler structure without pyridine moiety | |
| Pyridin-2-carboxylic Acid | Lacks methoxy group; primarily used in synthesis | |
| 4-Amino-3-methoxybenzoic Acid | Contains an amino group but lacks pyridine |
Applications in Medicinal Chemistry
The unique properties of this compound make it a valuable candidate for drug development. Its potential applications include:
- Anticancer Therapy : As a kinase inhibitor, it may serve as a lead compound in developing new anticancer agents.
- Biochemical Probes : Investigated for use as ligands in biochemical assays and as probes for studying enzyme activity.
Q & A
Q. What are the standard synthetic routes and critical reaction conditions for preparing 4-Methoxy-3-[(pyridin-2-ylmethyl)-amino]-benzoic acid?
The synthesis typically involves multi-step functionalization of benzoic acid derivatives. Key steps include:
- Amination : Coupling pyridin-2-ylmethylamine to the benzoic acid core under nucleophilic conditions (e.g., using NaBH₃CN as a reducing agent) .
- Methoxy group introduction : Methoxylation via Williamson ether synthesis or SNAr reactions under basic conditions (e.g., K₂CO₃ in DMF) .
- Purification : Column chromatography (silica gel, hexane/EtOH gradients) or crystallization from methanol/water mixtures . Critical parameters include temperature control (45–80°C), solvent polarity (DMF or ethanol), and pH adjustments to avoid side reactions like over-oxidation .
Q. Which spectroscopic techniques are essential for characterizing this compound?
- NMR : ¹H and ¹³C NMR in DMSO-d₆ to resolve aromatic protons (δ 7.1–8.1 ppm) and confirm methoxy (δ ~3.8 ppm) and amine linkages .
- FTIR : Peaks at ~1680 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-O of methoxy) validate functional groups .
- HRMS : Exact mass determination (e.g., [M+H]⁺ calculated for C₁₅H₁₆N₂O₃: 296.1156) ensures purity .
Q. What are its primary applications in chemical and biological research?
- Chemical : Building block for metal-organic frameworks (MOFs) due to its chelating pyridine moiety .
- Biological : Investigated for enzyme inhibition (e.g., tyrosine kinases) via structural analogs with IC₅₀ values <10 µM .
Q. How should researchers handle and store this compound to ensure stability?
- Storage : In airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the methoxy or amine groups .
- Safety : Use nitrile gloves, fume hoods, and eye protection (EN 166 standards) due to potential irritancy .
Advanced Research Questions
Q. How can synthetic routes be optimized to improve yield and reduce byproducts?
- Catalyst screening : Test Pd/C or CuI for coupling steps; achieved 91% yield using NaOAc as a catalyst .
- Solvent optimization : Switch from ethanol (polar protic) to THF (aprotic) to minimize esterification side reactions .
- Reaction monitoring : Use TLC (hexane/EtOH, 1:1) or in-situ FTIR to track intermediate formation .
Q. How to resolve contradictions in reported biological activity data?
Discrepancies often arise from:
- Purity : HPLC analysis (C18 column, 0.1% TFA/MeCN gradient) to confirm >95% purity before bioassays .
- Assay conditions : Standardize cell lines (e.g., HEK293 vs. HeLa) and incubation times (24–48 hrs) .
- Structural analogs : Compare IC₅₀ values of derivatives (e.g., trifluoromethyl vs. methoxy substitutions) to isolate substituent effects .
Q. What computational methods predict the compound’s reactivity or binding affinity?
- DFT calculations : Optimize geometry at B3LYP/6-31G* level to study electron density at the pyridine N-atom for metal coordination .
- Molecular docking : Use AutoDock Vina to simulate interactions with kinase ATP-binding pockets (PDB: 1IR3) .
Q. How to design structure-activity relationship (SAR) studies for this compound?
- Derivatization : Synthesize analogs with varying substituents (e.g., 4-fluoro, 3-nitro) on the pyridine ring .
- Bioassay panels : Test against kinase families (e.g., EGFR, VEGFR) and correlate activity with Hammett σ values of substituents .
Q. What strategies enhance solubility for in vivo studies without compromising activity?
- Prodrug design : Convert the carboxylic acid to methyl ester (logP reduction by ~1.5 units) .
- Co-crystallization : Use cyclodextrins or PEG-based carriers to improve aqueous solubility (>2 mg/mL) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
